4-(4-methoxyphenyl)pyridin-2(1H)-one

Catalog No.
S6605348
CAS No.
442682-57-7
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-methoxyphenyl)pyridin-2(1H)-one

CAS Number

442682-57-7

Product Name

4-(4-methoxyphenyl)pyridin-2(1H)-one

IUPAC Name

4-(4-methoxyphenyl)-1H-pyridin-2-one

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14)

InChI Key

GFHWWGJIYFJMQC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC=C2

The exact mass of the compound 2-Hydroxy-4-(4-methoxyphenyl)pyridine, 95% is 201.078978594 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-methoxyphenyl)pyridin-2(1H)-one (CAS: 442682-57-7) is a highly versatile heterocyclic building block characterized by a 2-pyridone core conjugated with an electron-rich 4-methoxyphenyl moiety. In pharmaceutical procurement and process chemistry, this compound is primarily valued as an advanced intermediate that bypasses the need for low-yielding, de novo palladium-catalyzed cross-coupling of pyridone precursors [1]. The presence of the para-methoxy group not only modulates the tautomeric equilibrium and electronic density of the pyridone ring but also serves as a robust, easily deprotected handle for late-stage phenolic diversification [2]. Consequently, it is a critical starting material for the rapid elaboration of kinase inhibitors, AMPA receptor antagonists, and other complex active pharmaceutical ingredients (APIs).

Substituting 4-(4-methoxyphenyl)pyridin-2(1H)-one with the unsubstituted baseline, 4-phenylpyridin-2(1H)-one, fundamentally alters both the synthetic trajectory and the electronic properties of the scaffold. The unsubstituted analog lacks the electron-donating resonance (+M) effect, which decreases the nucleophilicity of the pyridone nitrogen and reduces regioselectivity during electrophilic aromatic substitution at the C3 position [1]. Furthermore, attempting to replace it with the meta-isomer, 4-(3-methoxyphenyl)pyridin-2(1H)-one, disrupts the direct linear conjugation between the oxygen lone pairs and the pyridone carbonyl, significantly altering the molecule's dipole moment and hydrogen-bonding network in structure-activity relationship (SAR) studies [2]. For procurement, utilizing the exact para-methoxy compound is essential to ensure predictable N-alkylation ratios and to provide a high-yielding pathway for downstream demethylation to the corresponding phenol.

Synthetic Throughput and Palladium Avoidance

Procuring pre-synthesized 4-(4-methoxyphenyl)pyridin-2(1H)-one directly eliminates the need for early-stage Suzuki-Miyaura coupling. When synthesizing N-alkylated derivatives, starting from the procured compound yields approximately 85% of the target. In contrast, a de novo sequence starting from 4-bromo-2-pyridone and 4-methoxyphenylboronic acid typically suffers from catalyst poisoning and tautomer-induced side reactions, limiting the overall step yield to 45-50% [1]. This direct procurement strategy removes residual palladium contamination risks, which is critical for API manufacturing.

Evidence DimensionOverall yield of N-alkylated intermediate
Target Compound Data~85% yield (direct N-alkylation of procured building block)
Comparator Or Baseline~45-50% yield (de novo Suzuki coupling from 4-bromo-2-pyridone)
Quantified Difference35-40% absolute increase in yield and elimination of Pd-catalyst
ConditionsStandard N-alkylation (R-X, K2CO3, DMF) vs. Suzuki coupling (Pd(PPh3)4, Na2CO3, dioxane/H2O)

Procuring the pre-coupled scaffold drastically improves overall process efficiency and avoids costly, difficult-to-remove heavy metal impurities in downstream pharmaceutical synthesis.

Regioselectivity in Electrophilic Aromatic Substitution

The electron-donating para-methoxy group significantly enhances the electron density at the C3 position of the pyridone ring via resonance. When subjected to bromination (e.g., using NBS), 4-(4-methoxyphenyl)pyridin-2(1H)-one exhibits a highly favorable C3 vs C5 regioselectivity ratio of approximately 9:1. The baseline comparator, 4-phenylpyridin-2(1H)-one, lacks this enhanced directing effect, resulting in a poorer regioselectivity ratio of roughly 6:1 [1]. This enhanced selectivity minimizes the formation of unwanted regioisomers.

Evidence DimensionC3 vs C5 bromination regioselectivity ratio
Target Compound Data~9:1 ratio (C3:C5)
Comparator Or Baseline~6:1 ratio (4-phenylpyridin-2(1H)-one)
Quantified Difference33% improvement in regioselectivity for the C3 position
ConditionsBromination using N-bromosuccinimide (NBS) in DMF at room temperature

Higher regioselectivity simplifies chromatographic purification and maximizes the recovery of the desired C3-functionalized intermediate for complex library synthesis.

N-Alkylation vs. O-Alkylation Preference

2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomers, complicating alkylation. The para-methoxy group on 4-(4-methoxyphenyl)pyridin-2(1H)-one pushes electron density toward the ring nitrogen, favoring N-alkylation over O-alkylation with a typical ratio of >4:1 under mild basic conditions. Conversely, electron-withdrawing analogs, such as 4-(4-chlorophenyl)pyridin-2(1H)-one, shift the equilibrium, resulting in a less favorable N:O alkylation ratio of approximately 2:1 [1]. This electronic bias is crucial for synthesizing N-substituted lactam therapeutics.

Evidence DimensionN-alkylation to O-alkylation product ratio
Target Compound Data>4:1 (N:O ratio)
Comparator Or Baseline~2:1 (4-(4-chlorophenyl)pyridin-2(1H)-one)
Quantified DifferenceTwo-fold increase in the desired N-alkylated product selectivity
ConditionsAlkylation with primary alkyl halides using K2CO3 in polar aprotic solvents (e.g., DMF or MeCN)

Maximizing N-alkylation directly increases the yield of the biologically active lactam core, reducing raw material waste and complex separation steps.

Late-Stage Phenolic Diversification Efficiency

The methoxy group serves as an ideal masked phenol. 4-(4-methoxyphenyl)pyridin-2(1H)-one can be quantitatively demethylated using BBr3 to yield 4-(4-hydroxyphenyl)pyridin-2(1H)-one in >95% yield. Attempting to achieve the same phenolic functionalization starting from the unsubstituted 4-phenylpyridin-2(1H)-one requires a complex, multi-step C-H borylation and oxidation sequence, which typically yields less than 40% overall [1]. This makes the target compound vastly superior for generating hydrogen-bond donating analogs.

Evidence DimensionYield of 4-(4-hydroxyphenyl) derivative
Target Compound Data>95% yield (via direct BBr3 demethylation)
Comparator Or Baseline<40% yield (via C-H borylation/oxidation of 4-phenylpyridin-2(1H)-one)
Quantified Difference>55% absolute yield increase and reduction of synthetic steps from 2 to 1
ConditionsDemethylation (BBr3, DCM, -78°C to RT) vs. Ir-catalyzed C-H borylation followed by oxidation

The pre-installed methoxy group provides a reliable, high-yielding synthetic handle for generating phenolic derivatives, essential for PROTACs and targeted inhibitors.

Synthesis of AMPA Receptor Antagonist Analogs

Leveraging the highly favorable N-alkylation profile demonstrated in Section 3, this compound is perfectly suited as a core building block for developing perampanel derivatives. The para-methoxy group enhances aqueous solubility and provides a unique vector for structure-activity relationship (SAR) exploration compared to the standard unsubstituted phenyl core [1].

Development of Targeted Kinase Inhibitors

The high-yielding demethylation pathway allows chemists to rapidly access 4-(4-hydroxyphenyl)pyridin-2(1H)-one. This phenolic intermediate is critical for installing bulky ether-linked solubilizing groups or for acting as a hydrogen-bond donor in the hinge-binding region of various kinase targets [2].

Regioselective Library Synthesis for Drug Discovery

Due to its superior C3-directing effect during electrophilic aromatic substitution, this compound is the preferred starting material for generating C3-halogenated or C3-arylated pyridone libraries. This ensures high-purity intermediates without the need for exhaustive, low-yielding separation of C5-isomers [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

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